5-Chloro-8-fluoroquinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-8-fluoroquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-5-1-2-6(10)7-4(5)3-12-8(11)13-7/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPOOBCATMCSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC(=NC2=C1F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Synthesis Strategies for 5 Chloro 8 Fluoroquinazolin 2 Amine
Retrosynthetic Analysis and Precursor Identification for 5-Chloro-8-fluoroquinazolin-2-amine
A logical retrosynthetic analysis of this compound suggests a primary disconnection at the C-N bonds of the pyrimidine (B1678525) ring. This leads back to a suitably substituted anthranilic acid derivative and a nitrogen source. Specifically, the key precursor would be 2-amino-6-chloro-3-fluorobenzoic acid or a related derivative like the corresponding benzonitrile. The 2-amino group is crucial for the cyclization to form the quinazoline (B50416) ring, while the chloro and fluoro substituents must be present on the starting benzene (B151609) ring. The 2-amine group of the final product can be introduced from a variety of reagents, such as cyanamide (B42294) or a guanidine (B92328) equivalent, during the cyclization step.
Another viable retrosynthetic approach involves the late-stage introduction of the halogen substituents, although this can often lead to issues with regioselectivity. A more controlled synthesis would build the halogenated benzene ring first and then construct the quinazoline scaffold upon it. The identification of stable and accessible precursors is a critical first step in developing an efficient and scalable synthesis.
Established Synthetic Routes to Quinazoline-2-amines and Derivatization Strategies
The synthesis of the quinazoline-2-amine scaffold can be achieved through several established methods, which can be adapted for the specific target of this compound.
Multi-component Reaction Approaches for Quinazoline Core Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. mdpi.comacs.org For the synthesis of quinazoline derivatives, a three-component reaction involving an anthranilic acid derivative, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) is a common strategy. nih.gov In the context of this compound, a 2-amino-6-chloro-3-fluorobenzonitrile could potentially react with an orthoformate and ammonia (B1221849) to construct the desired quinazoline ring. The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that has been employed for the synthesis of polycyclic quinazolinones, which can be precursors to quinazoline-2-amines. acs.orgnih.gov These MCR approaches are highly valued for their ability to rapidly generate diverse molecular scaffolds. nih.gov
Deaminative Coupling Reactions in Quinazoline Synthesis
Deaminative coupling reactions, often catalyzed by transition metals like ruthenium, provide a powerful tool for the synthesis of quinazolines. acs.orgnih.govcolab.ws These reactions typically involve the coupling of 2-aminobenzamides or 2-aminophenyl ketones with amines, leading to the formation of the quinazoline core. acs.orgnih.gov An in-situ formed ruthenium catalytic system has been shown to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazolines. acs.org This method is advantageous as it often proceeds without the need for harsh reagents and minimizes the formation of toxic byproducts. acs.orgnih.gov
Alkylation and Cycloaddition Reactions for Building Quinazoline Analogues
Alkylation and cycloaddition reactions are fundamental strategies for the derivatization and construction of the quinazoline framework. nih.gov Alkylation can occur at the nitrogen atoms of the quinazoline ring, allowing for the introduction of various substituents. nih.gov Cycloaddition reactions, such as the [4+2] cycloaddition, have been utilized to construct the quinazoline ring system itself or to build more complex fused systems. nih.govthieme-connect.de For instance, a palladium-catalyzed oxidative cycloaddition of quinazoline-2,4(1H,3H)-diones with alkynes has been developed to synthesize tricyclic heterocycles. thieme-connect.de These methods provide access to a wide range of quinazoline analogues with diverse substitution patterns.
Optimized Reaction Conditions and Synthetic Yield Enhancement in Research-Scale Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. For quinazoline synthesis, factors such as the choice of catalyst, solvent, temperature, and reaction time play a significant role. For example, in copper-catalyzed syntheses of quinazolines from (2-aminophenyl)methanols and aldehydes, the use of cerium nitrate (B79036) hexahydrate and ammonium chloride has been shown to be effective. organic-chemistry.org The development of one-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. mdpi.com Researchers have also explored the use of microwave irradiation to accelerate reaction times and improve yields in the synthesis of quinazoline derivatives. frontiersin.org
Table 1: Examples of Optimized Conditions in Quinazoline Synthesis
| Catalyst/Reagent System | Starting Materials | Product Type | Key Advantages |
| Ceric ammonium nitrate (CAN)-TBHP | 2-aminobenzophenones and benzylamines | 2-phenylquinazolines | Mild and efficient |
| Ruthenium catalyst | 2-aminophenyl ketones and amines | Quinazolines | High selectivity, no toxic byproducts acs.orgorganic-chemistry.org |
| Iodine-catalyzed aerobic oxidative C(sp3)-H amination | Tertiary amines and 2-aminobenzophenones | Quinazolines | Metal-free, peroxide-free, operationally simple nih.gov |
| Copper-catalyzed cascade reaction | (2-aminophenyl)methanols and aldehydes | 2-substituted quinazolines | Convenient and practical strategy organic-chemistry.org |
Exploration of Sustainable and Green Chemistry Methodologies in Quinazoline Synthesis
In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods. mdpi.com In the context of quinazoline synthesis, this includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. tandfonline.comresearchgate.net Visible light-driven photocatalysis using natural dye-sensitized titanium dioxide has emerged as a green method for synthesizing quinazoline derivatives. mdpi.com This approach utilizes a renewable energy source and minimizes waste generation. mdpi.com The use of water as a solvent is another key aspect of green chemistry, and procedures for the synthesis of 2-aryl quinazolines in aqueous sodium hydroxide (B78521) solution have been developed. acs.org Furthermore, the development of catalyst systems based on earth-abundant and non-toxic metals like manganese and iron is a significant step towards more sustainable chemical manufacturing. acs.orgnih.gov Ionic liquids have also been explored as green and reusable catalysts and reaction media for quinazoline synthesis. openmedicinalchemistryjournal.comacs.org
Catalytic Systems and Their Mechanistic Roles in the Synthesis of Functionalized Quinazolines
The construction of the quinazoline scaffold, particularly when substituted with various functional groups like halogens, often necessitates the use of transition metal catalysts. These catalysts play crucial roles in facilitating bond formations that are otherwise challenging, such as C-N and C-C bond formations, through various mechanistic pathways including C-H activation, cross-coupling reactions, and oxidative cyclization.
Copper-Based Catalytic Systems
Copper catalysts are widely employed in quinazoline synthesis due to their low cost and versatile reactivity. rsc.orgnih.gov They are particularly effective in promoting cascade reactions that form the quinazoline ring in a single pot.
A common strategy involves the copper-catalyzed reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides. nih.gov The mechanism for this transformation begins with the coordination of the (2-bromophenyl)methylamine to the copper catalyst. This is followed by an intermolecular N-arylation (an Ullmann-type coupling) with the amidine. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, leading to a cyclized product, which is subsequently oxidized, often by air, to yield the aromatic quinazoline. nih.gov This method is advantageous as it uses air as a green oxidant. rsc.org
Another copper-catalyzed approach involves the aerobic oxidative cyclization of 2-aminobenzylamines with aldehydes. A catalytic system comprising CuCl, 1,4-diazabicyclo[2.2.2]octane (DABCO), and 4-hydroxy-TEMPO has been utilized for this purpose, with oxygen serving as the terminal oxidant. patsnap.com
Iron-Based Catalytic Systems
Iron, being an earth-abundant and non-toxic metal, presents an economical and environmentally friendly option for catalysis. Iron catalysts have been successfully used for the synthesis of quinazolines via C(sp³)-H oxidation and intramolecular C-N bond formation. patsnap.com For instance, FeCl₂ can catalyze the reaction of 2-alkylamino N-H ketimines, using tert-butyl hydroperoxide (TBHP) as the oxidant, to form the quinazoline ring. patsnap.com
In a different approach, an Fe/Cu relay catalysis has been developed for a domino protocol that synthesizes 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. nih.gov This complex sequence involves an iron-mediated [3+2] cycloaddition, followed by a copper-catalyzed aromatic nucleophilic substitution (SNAr), reduction, cyclization, oxidation, and finally a copper-catalyzed denitrogenation. nih.gov
Manganese-Based Catalytic Systems
Manganese catalysts are gaining prominence for their role in dehydrogenative coupling reactions. A manganese(I)-pincer complex has been used for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohols and primary amides. patsnap.comcolab.ws The mechanism, known as an acceptorless dehydrogenative coupling (ADC), involves the Mn(I) catalyst facilitating the oxidation of the alcohol to an aldehyde. This is followed by condensation with the amide and subsequent cyclization and aromatization, releasing hydrogen gas as the only byproduct. colab.ws
Heterogeneous manganese catalysts, such as manganese oxide octahedral molecular sieves (OMS-2), have also been developed for the ligand-free oxidative synthesis of quinazolines from N-phenyl amidines and benzyl (B1604629) alcohols, using oxygen as the oxidant. colab.ws
Palladium-Based Catalytic Systems
Palladium catalysts are renowned for their efficiency in cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds. Although less common for the primary ring formation of simple quinazolines, palladium catalysis is invaluable for the synthesis of polysubstituted quinazolines starting from halogenated precursors. researchgate.net For example, the Suzuki-Miyaura cross-coupling can be used to introduce aryl or vinyl groups at specific positions on a pre-formed chloro- or bromo-quinazoline ring. researchgate.net
A three-component tandem reaction catalyzed by palladium has been reported for the synthesis of diverse quinazolines from 2-aminobenzonitriles, aldehydes, and arylboronic acids. nih.gov
Ruthenium-Based Catalytic Systems
Ruthenium catalysts have proven effective in the dehydrogenative synthesis of 2-arylquinazolines. A system composed of Ru₃(CO)₁₂ with a Xantphos ligand and potassium tert-butoxide (t-BuOK) as a base can efficiently convert 2-aminoaryl methanols and benzonitriles into the corresponding quinazolines. nih.gov This method is noted for its high atom efficiency and operational simplicity. nih.gov
More recently, a Ru(II) complex has been reported for the tandem synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system. rsc.org A metal-ligand cooperative mechanism is proposed for this transformation. rsc.org
Research Findings on Catalytic Quinazoline Synthesis
The following tables summarize findings from various research articles on the catalytic synthesis of functionalized quinazolines, illustrating the diversity of catalysts and substrates applicable to these transformations.
Table 1: Copper-Catalyzed Synthesis of Functionalized Quinazolines
| Catalyst | Substrate 1 | Substrate 2 | Base/Oxidant | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| CuBr | (2-bromophenyl)methylamine | Amidine hydrochloride | K₂CO₃ / Air | DMSO | 100 | 40-99 | nih.gov |
Table 2: Iron and Manganese-Catalyzed Synthesis of Functionalized Quinazolines
| Catalyst | Substrate 1 | Substrate 2 | Reagent/Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| FeCl₂ | 2-alkylamino N-H ketimine | - | TBHP | - | - | - | patsnap.com |
| Mn(I)-pincer complex | 2-aminobenzyl alcohol | Benzonitrile | K-t-butoxide | Xylene | 140 | 33-86 | colab.ws |
Table 3: Ruthenium and Nickel-Catalyzed Synthesis of Functionalized Quinazolines
| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Ru₃(CO)₁₂/Xantphos | 2-aminoaryl methanol | Benzonitrile | t-BuOK | - | - | Good | nih.gov |
Comprehensive Spectroscopic and Advanced Structural Elucidation Techniques for 5 Chloro 8 Fluoroquinazolin 2 Amine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of compounds like 5-Chloro-8-fluoroquinazolin-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional (¹H, ¹³C, ¹⁹F) NMR Spectroscopic Analysis
One-dimensional NMR spectra provide fundamental information about the types and number of unique atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) group. The aromatic region would likely display two doublets corresponding to the protons at the C6 and C7 positions. Their coupling pattern would confirm their ortho relationship. The chemical shift of the C4 proton would appear as a singlet further downfield. The protons of the primary amine group would typically appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the quinazoline (B50416) core. Due to the molecule's asymmetry, eight distinct signals are expected for the carbon atoms of the quinazoline ring system. The chemical shifts are influenced by the attached functional groups, with carbons bonded to electronegative atoms (N, Cl, F) appearing at lower field. wisc.edu The carbon atoms directly bonded to fluorine will exhibit splitting (C-F coupling). Quaternary carbons, such as C2, C4, C5, C8, and the bridgehead carbons, can often be identified by their lower intensity compared to protonated carbons. nih.govacs.org
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It is expected to show a single resonance for the fluorine atom at the C8 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is sensitive to the effects of neighboring substituents. spectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general chemical shift ranges and data from analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-NH₂ | 5.5 - 7.0 (broad singlet) | - |
| C4-H | 8.5 - 9.0 (singlet) | ~155 |
| C5 | - | ~120 (C-Cl) |
| C6-H | 7.2 - 7.6 (doublet) | ~125 |
| C7-H | 7.0 - 7.4 (doublet) | ~115 |
| C8 | - | ~150 (d, ¹JCF) |
| C8a | - | ~145 |
| C4a | - | ~120 |
Two-Dimensional (COSY, HMBC, HSQC) NMR for Connectivity and Correlation Determination
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the signals of the H6 and H7 protons, confirming their connectivity on the benzene (B151609) ring portion of the quinazoline system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). This would definitively assign the proton signals for H4, H6, and H7 to their corresponding carbon atoms (C4, C6, and C7). sigmaaldrich.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for piecing together the entire carbon skeleton and assigning quaternary carbons. For instance, the H4 proton would show correlations to C2, C4a, and C5. The amine protons could show correlations to C2 and C8a. These correlations provide unequivocal evidence for the arrangement of the quinazoline core and the positions of the substituents. sigmaaldrich.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a compound. While a specific spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its structure and data from similar molecules. researchgate.netresearchgate.net
Table 2: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| C-H stretch | Aromatic C-H | 3000 - 3100 |
| C=N stretch | Quinazoline ring | 1610 - 1640 |
| C=C stretch | Aromatic ring | 1450 - 1600 |
| N-H bend | Primary Amine (-NH₂) | 1550 - 1650 |
| C-F stretch | Aryl-Fluorine | 1200 - 1250 |
| C-Cl stretch | Aryl-Chlorine | 1000 - 1100 |
The presence of sharp peaks in the 3300-3500 cm⁻¹ region would confirm the -NH₂ group. The complex fingerprint region below 1500 cm⁻¹ would contain a multitude of bands corresponding to the vibrations of the entire quinazoline framework, including the characteristic stretches for the carbon-fluorine and carbon-chlorine bonds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₅ClFN₃), the calculated monoisotopic mass is approximately 197.0159 Da. sigmaaldrich.com HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for quinazolines involve the sequential loss of small molecules like HCN. For this specific compound, characteristic fragmentation would also involve the loss of chlorine (Cl•) or fluorine (F•) radicals. The isotopic pattern of the molecular ion peak would clearly show the presence of one chlorine atom, with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive proof of a molecule's structure by mapping electron density. If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.net
This analysis would also reveal information about the planarity of the quinazoline ring system and the solid-state packing of the molecules. Crucially, it would identify intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitrogen atoms of a neighboring molecule, which govern the crystal lattice structure. While a crystal structure for this specific compound is not publicly available, data for related quinolines and quinazolines have been reported, confirming the general geometry of this heterocyclic system. nih.gov
Advanced Spectroscopic Techniques for Investigating Molecular Conformations and Intermolecular Interactions
Beyond standard characterization, advanced spectroscopic methods can probe more subtle structural features of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to investigate through-space interactions between protons, providing insights into the molecule's preferred conformation.
These techniques could also be used to study potential tautomerism, such as the amine-imine tautomerism common in 2-amino-substituted nitrogen heterocycles. Variable-temperature NMR studies could provide information on the dynamics of conformational changes or intermolecular exchange processes, such as hydrogen bonding. In studies of analogous systems, spectroscopic methods have been used to investigate solvatochromic effects and changes in dipole moments between the ground and excited states, which are important for understanding the molecule's photophysical properties. nih.gov
Computational Chemistry and Theoretical Mechanistic Studies of 5 Chloro 8 Fluoroquinazolin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such calculations would provide fundamental insights into the behavior of 5-Chloro-8-fluoroquinazolin-2-amine . However, a detailed search of scientific databases indicates that no specific DFT studies have been published for this compound.
Prediction of Regioselectivity and Stereochemical Outcomes in Quinazoline (B50416) Synthesis
Theoretical studies employing DFT could predict the most likely pathways for the synthesis of This compound , guiding synthetic chemists in optimizing reaction conditions. By modeling the energies of different isomers and intermediates, the regioselectivity and stereochemical outcomes of various synthetic routes could be determined. At present, there are no published studies that apply these predictive models to the synthesis of this specific quinazoline derivative.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions in Research Models
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For This compound , MD simulations would be invaluable for understanding its conformational flexibility and how it might interact with biological targets. These simulations can reveal the preferred shapes of the molecule and the dynamics of its binding to proteins or other macromolecules. A review of the existing literature shows a lack of any published molecular dynamics simulation studies specifically focused on This compound .
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While QSAR studies have been conducted on various quinazoline derivatives to predict their potential as therapeutic agents, no such models have been specifically developed or reported for This compound . The development of a QSAR model would require a dataset of structurally related compounds with measured biological activities, which is not currently available for this specific chemical scaffold.
Computational Studies on Molecular Conformations and Non-Covalent Interactions
Understanding the three-dimensional structure and the subtle non-covalent interactions within and between molecules is crucial for predicting their physical and biological properties. Computational methods can be used to explore the stable conformations of This compound and to analyze the nature and strength of its intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding. To date, no computational studies detailing the molecular conformations or non-covalent interactions of This compound have been published in the scientific literature.
Investigation of Biological Activity Profiles and Molecular Mechanisms of Action for Quinazoline Derivatives, with Research Implications for 5 Chloro 8 Fluoroquinazolin 2 Amine
Research on Antimicrobial Activities and Target Pathway Exploration
Quinazoline (B50416) derivatives are a prominent class of heterocyclic compounds recognized for their extensive spectrum of biological activities, including significant antimicrobial properties. nih.govacs.org Research has demonstrated that these compounds exhibit inhibitory effects against a wide array of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govbiomedpharmajournal.org The antimicrobial efficacy of quinazolinone derivatives is often attributed to their ability to interfere with essential cellular processes such as DNA synthesis and cell wall integrity. nih.govresearchgate.net
Studies have shown that quinazoline derivatives can be particularly effective against Gram-positive bacteria. nih.govtandfonline.com The general inhibitory activity against Gram-positive bacteria is often higher than that against Gram-negative bacteria. tandfonline.com Some derivatives have also shown moderate activity against Pseudomonas aeruginosa and the yeast-like pathogenic fungus Candida albicans. biomedpharmajournal.orgtandfonline.com The mechanism of action for some quinazolinones involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall. eco-vector.com Specifically, certain derivatives have been shown to bind to the allosteric site of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), an enzyme that typically confers resistance to β-lactam antibiotics. eco-vector.comnih.gov This suggests a potential for these compounds to overcome existing resistance mechanisms.
Furthermore, research has explored the synergistic effects of quinazoline derivatives with existing antibiotics, such as chloramphenicol, to enhance their intracellular concentration in pathogenic strains that utilize efflux pumps for resistance. eco-vector.com The exploration of these target pathways is crucial for developing new therapeutic strategies against resistant infections. nih.gov
Table 1: Examples of Microorganisms Tested Against Quinazoline Derivatives
| Category | Microorganism | Reference |
|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | acs.orgbiomedpharmajournal.orgtandfonline.com |
| Bacillus subtilis | acs.orgtandfonline.com | |
| Streptococcus pyogenes | biomedpharmajournal.org | |
| Bacillus cereus | nih.gov | |
| Gram-Negative Bacteria | Escherichia coli | acs.orgbiomedpharmajournal.orgtandfonline.com |
| Pseudomonas aeruginosa | biomedpharmajournal.orgtandfonline.comnih.gov | |
| Salmonella typhi | acs.org | |
| Klebsiella pneumoniae | eco-vector.comnih.gov | |
| Fungi | Candida albicans | acs.orgbiomedpharmajournal.orgtandfonline.com |
| Aspergillus niger | acs.orgbiomedpharmajournal.org |
Exploration of Antioxidant Properties and Radical Scavenging Mechanisms
The investigation into the antioxidant properties of quinazoline derivatives has revealed their potential to act as radical scavengers. The antioxidant capacity of these compounds is often evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.govresearchgate.net These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize free radicals.
The mechanism of radical scavenging is generally attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom, thereby stabilizing the free radical. The resulting phenoxy radical can be stabilized through resonance. Linking phenolic structures to the quinazolin-4-one scaffold is a strategy that has been explored to potentially enhance antioxidant activity. fao.org
Table 2: Summary of Antioxidant Activity Studies on Quinazoline Derivatives
| Assay Method | Key Findings | Reference |
|---|---|---|
| DPPH Radical Scavenging | Activity is dependent on the presence and position of hydroxyl and methoxy (B1213986) groups on phenyl substituents. | nih.govresearchgate.net |
| ABTS Radical Scavenging | Considered a sensitive and reliable method for evaluating the antioxidant capacity of quinazolinones. | nih.govresearchgate.net |
| TEAC (CUPRAC) | Used alongside DPPH and ABTS to provide a comprehensive evaluation of antioxidant properties. | nih.govresearchgate.net |
| Metal Chelating Activity | Observed in derivatives with two ortho-hydroxyl groups on a phenyl substituent. | nih.govresearchgate.net |
Enzymatic Inhibition Studies: Focus on DNA Gyrase and Topoisomerase IV as Research Targets
DNA gyrase and topoisomerase IV are essential bacterial enzymes that play a critical role in DNA replication, transcription, and repair, making them validated targets for antibacterial agents. semanticscholar.orgresearchgate.net Quinazoline derivatives have been investigated as inhibitors of these type II topoisomerases. semanticscholar.orgnih.gov The inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. semanticscholar.orgnih.gov This mechanism is distinct from that of fluoroquinolones, which also target these enzymes, suggesting that quinazoline derivatives could be effective against quinolone-resistant strains. researchgate.net
Several studies have identified quinazolinone derivatives that exhibit potent inhibitory activity against DNA gyrase, particularly the GyrB subunit, which possesses the ATPase activity required for the enzyme's function. nih.govmdpi.com For example, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as novel inhibitors of S. aureus GyrB. nih.gov Molecular docking studies suggest that the carbonyl group of the 4-oxoquinazolinone moiety is important for binding to the enzyme. nih.gov
Similarly, topoisomerase IV, which is the primary target of many quinolones in Gram-positive bacteria, is also inhibited by certain quinazoline derivatives. researchgate.netnih.gov The inhibition of topoisomerase IV prevents the decatenation of daughter chromosomes following replication, leading to cell death. nih.gov Research into novel bacterial topoisomerase inhibitors (NBTIs) has included quinoline (B57606) and quinazoline scaffolds, which show promise in overcoming resistance to existing antibiotics. researchgate.net The evaluation of inhibitory activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For instance, certain quinazolin-4(3H)-one derivatives have shown potent inhibition against E. coli DNA gyrase with IC50 values in the low micromolar range. semanticscholar.org
Table 3: Quinazoline Derivatives as Inhibitors of DNA Gyrase and Topoisomerase IV
| Target Enzyme | Bacterial Species | Key Findings | Reference |
|---|---|---|---|
| DNA Gyrase (GyrB) | Staphylococcus aureus | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified as moderate inhibitors (IC50: 1.21 µM for the initial hit). | nih.gov |
| DNA Gyrase | Escherichia coli | Hydrazone and pyrazole (B372694) derivatives of quinazolin-4(3H)-one showed potent inhibition (IC50: 3.19 to 4.17 µM). | semanticscholar.org |
| Topoisomerase IV | General (Bacteria) | Quinoline and quinazoline derivatives are explored as novel inhibitors, retaining activity against quinolone-resistant pathogens. | researchgate.net |
| Topoisomerase I and II | Human Cancer Cells | Some 6,7-disubstituted-quinazolin-5,8-dione derivatives have shown strong inhibition of both human topoisomerase I and II. | nih.gov |
Structure-Activity Relationship (SAR) Studies: Elucidating the Influence of Halogen Substituents on Biological Profiles
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. For quinazoline derivatives, SAR studies have revealed that the nature and position of substituents on the quinazoline ring system are critical determinants of their biological profiles. nih.govacs.org The introduction of halogen atoms, such as chlorine and fluorine, has been a common strategy to modulate the potency and selectivity of these compounds. nih.govnih.gov
Literature reviews on the SAR of quinazolinone derivatives have highlighted that the presence of a halogen atom at the C-6 and C-8 positions can enhance antimicrobial activities. nih.gov This is particularly relevant for 5-Chloro-8-fluoroquinazolin-2-amine, which possesses halogens at two key positions. In the context of anticancer activity, specifically as EGFR inhibitors, substitutions on the aniline (B41778) moiety at the C-4 position of the quinazoline core have been extensively studied. nih.gov A 2,4-disubstitution on the aniline ring with bulky halogen atoms was found to increase activity against VEGFR2, while a 3,4-disubstitution favored EGFR inhibition. nih.gov The presence of a fluorine atom in the para position of phenyl rings at positions 2 and 4 of the quinazoline core led to increased antiproliferative activity. nih.gov
In the development of DNA gyrase inhibitors, SAR studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides showed that the introduction of electron-donating groups at position 6 or 8, or electron-withdrawing groups at position 7, was favorable for GyrB inhibition. nih.gov This indicates that the electronic properties conferred by substituents like halogens can significantly impact enzyme binding and inhibitory activity. The systematic variation of substituents on the different rings of the quinazolinone scaffold has been a key approach to improving antibacterial activity against strains like S. aureus. nih.govacs.org
Mechanistic Investigations at the Molecular Level in Research Models
Understanding the molecular mechanisms of action of quinazoline derivatives is crucial for their development as therapeutic agents. These investigations are often carried out using a combination of in vitro biochemical assays, cell-based assays, and in silico molecular modeling studies. mdpi.comnih.gov Molecular docking is a widely used computational technique to predict the binding mode of a compound within the active site of a target protein, providing insights into the key interactions that govern its biological activity. nih.govbiotech-asia.org
For instance, molecular docking studies of quinazolinone derivatives targeting DNA gyrase have helped to visualize how these compounds occupy the ATP-binding site of the GyrB subunit, explaining the SAR observed experimentally. nih.gov Similarly, in the context of anticancer research, docking studies have been used to understand the binding of quinazoline inhibitors to the ATP-binding pocket of EGFR kinase. mdpi.com These studies have shown that hydrogen bonds between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues in the active site are crucial for potent inhibition. nih.gov
Research models for evaluating the biological activity of quinazoline derivatives are diverse. In antimicrobial research, panels of standard bacterial and fungal strains are used for initial screening. acs.orgtandfonline.com For anticancer studies, a wide range of human cancer cell lines are employed to assess antiproliferative activity. nih.govmdpi.com Mechanistic studies in cancer cells can involve analyzing the cell cycle, where some quinazolinone derivatives have been shown to induce G2/M phase arrest, and investigating the induction of apoptosis through pathways involving caspases and PARP cleavage. mdpi.com In some cases, in vivo studies using animal models, such as mouse models of infection or tumor xenograft models, are conducted to evaluate the efficacy of promising compounds. nih.govmdpi.com
Future Research Directions and Translational Perspectives for 5 Chloro 8 Fluoroquinazolin 2 Amine
Design and Synthesis of Novel Analogs of 5-Chloro-8-fluoroquinazolin-2-amine for Advanced Research
The rational design and synthesis of novel analogs based on the this compound scaffold are fundamental to advancing its research applications. The goal is to systematically modify the core structure to explore and optimize its biological activities and physicochemical properties. A key strategy is molecular hybridization, which involves combining the quinazoline (B50416) core with other pharmacologically active molecules into a single structure to create hybrid compounds with potentially synergistic or novel activities. nih.gov
Researchers can employ techniques like scaffold-hopping, where the quinazoline core is replaced by a structurally different moiety that preserves the key binding interactions, a strategy successfully used to identify novel coronavirus inhibitors from cajanine derivatives. nih.gov Furthermore, iterative structural optimization campaigns, guided by computational modeling and structure-activity relationship (SAR) studies, can identify modifications that enhance potency and selectivity. nih.gov For instance, research on other quinazoline derivatives has shown that introducing various heterocyclic rings (like furan, pyridine, or indole) or specific functional groups (like a chloro group) can enhance interactions with biological targets. nih.gov
Synthetic strategies can be diverse, ranging from classical multi-step methods to more innovative approaches. For example, the Skraup or Doebner-Miller reactions are traditional methods for creating the quinazoline core. guidechem.com More modern, environmentally friendly methods are also being developed, such as multicomponent coupling reactions using water-soluble palladium catalysts, which reduce waste and simplify the synthetic process. toho-u.ac.jp
Table 1: Synthetic Strategies for Quinazoline Derivative Analogs
| Strategy | Description | Key Reagents/Conditions | Potential Application for Analogs |
|---|---|---|---|
| Multicomponent Coupling | Three or more components react in a single flask to produce the final product, increasing efficiency. toho-u.ac.jp | Isatoic anhydride, benzyl (B1604629) alcohol, amine, water-soluble palladium catalyst. toho-u.ac.jp | Efficiently generate a library of diverse analogs by varying the amine and alcohol components. |
| Scaffold Hopping | Replacing the central quinazoline scaffold with a different chemical structure while maintaining biological activity. nih.gov | Based on computational design and known pharmacophores. nih.gov | Discover novel chemical classes with similar or improved properties. |
| Molecular Hybridization | Covalently linking the quinazoline structure with another known pharmacologically active molecule. nih.gov | Dependent on the structures being linked; may involve linker chemistry. | Create dual-action compounds or enhance the activity of the primary scaffold. |
| Substitution at Core Positions | Introducing various substituents onto the quinazoline ring to modulate activity and properties. nih.gov | Electrophilic/nucleophilic aromatic substitution, cross-coupling reactions. | Fine-tune target affinity, selectivity, and pharmacokinetic properties. |
Application of High-Throughput Screening Methodologies in Discovery Research for Quinazoline Derivatives
High-Throughput Screening (HTS) is a critical tool for rapidly evaluating large libraries of chemical compounds, such as analogs of this compound, for specific biological activities. This methodology allows for the testing of thousands of compounds in a short period, accelerating the discovery of lead compounds for further investigation. nih.gov
In the context of quinazoline derivatives, HTS assays have been widely used. For example, phenotypic screening of compound libraries against various human cancer cell lines (such as MCF-7, A549, and H1975) has successfully identified quinazoline derivatives with potent antiproliferative activity. nih.gov These screens measure a compound's effect on cell viability or growth, providing a direct assessment of its potential as an anticancer agent. nih.gov
Beyond phenotypic screens, target-based HTS assays are also employed. Quinazolines are known to interact with multiple intracellular targets, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.gov HTS can be used to screen a library of this compound analogs against a panel of purified kinases to identify potent and selective inhibitors. A recent innovation in screening is the use of microdroplet-assisted reactions combined with mass spectrometry, which allows for the high-throughput screening of optimal reaction conditions for synthesis, dramatically speeding up the generation of derivative libraries. nih.gov
Table 2: Examples of High-Throughput Screening Applications for Quinazoline Derivatives
| Screening Type | Target/System | Throughput | Example Finding | Citation |
|---|---|---|---|---|
| Phenotypic Screening | Human Cancer Cell Lines (MCF-7, A549, etc.) | High | Identification of derivatives with IC50 values in the nanomolar range against breast and lung cancer cells. | nih.gov |
| Target-Based Screening | Receptor Tyrosine Kinases (EGFR, VEGFR-2) | High | Discovery of compounds with low nanomolar inhibition of specific kinases involved in angiogenesis. | nih.gov |
| Antiviral Screening | Human Coronavirus (HCoV-OC43) | High | Identification of quinazoline derivatives with potent antiviral efficacy (EC50 ~0.1 µM). | nih.gov |
| Reaction Optimization | Synthesis of Quinoxaline Derivatives | Very High | Millisecond-scale reaction times with conversion rates up to 90% without a catalyst. | nih.gov |
Integration of Multi-Omics Approaches in Understanding Compound-Cellular Interactions
To gain a deeper understanding of the biological effects of this compound and its future analogs, integrating multi-omics approaches is essential. These technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a global view of the molecular changes within a cell or organism upon compound exposure. This systems-level perspective can reveal novel mechanisms of action, identify biomarkers of response, and uncover potential off-target effects.
For instance, transcriptomics (e.g., RNA-sequencing) can reveal how a quinazoline derivative alters gene expression patterns in cancer cells. This could show the upregulation of apoptosis-related genes or the downregulation of pathways involved in cell proliferation. nih.gov Proteomics can identify the specific proteins that physically interact with the compound or whose expression levels or post-translational modifications are altered. This is crucial for confirming target engagement and discovering new targets.
Metabolomics, the study of small molecule metabolites, can provide a functional readout of the physiological state of a cell, showing how a compound alters metabolic pathways. Molecular dynamics (MD) simulations, a computational approach, can complement these experimental techniques by modeling the stability and binding modes of a compound to its protein target, providing insights at an atomic level. nih.govnih.gov By integrating data from these different "omics" layers, researchers can construct comprehensive models of a compound's cellular impact, guiding further optimization and research.
Development of Advanced Delivery Systems for Research Applications
The translation of promising compounds from in vitro experiments to more complex biological systems often requires advanced delivery systems. For a research compound like this compound, formulation challenges such as poor water solubility or lack of stability can hinder its application in cell culture and in vivo models. The development of advanced delivery systems is crucial to overcome these limitations for research purposes.
These systems can enhance the bioavailability, stability, and targeting of the compound. Examples of such systems applicable to quinazoline derivatives include:
Nanoparticle Formulations: Encapsulating the compound within polymeric nanoparticles or lipid-based nanoparticles can improve its solubility and protect it from degradation, allowing for more consistent and effective delivery in experimental models.
Liposomal Delivery: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic compounds, improving their delivery to cells.
Prodrug Strategies: The compound can be chemically modified into an inactive prodrug that is converted to the active form at the target site. This can improve its pharmacokinetic profile and reduce off-target effects.
Hybrid Molecules: As seen with a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid, creating a new molecule by combining the quinazoline with another entity can improve its properties and delivery characteristics. semanticscholar.org
These advanced delivery systems are not intended for human administration but are critical research tools that enable more accurate and reproducible studies on the compound's biological effects in complex environments.
Collaborative Research Frameworks and Interdisciplinary Approaches in Quinazoline Science
The complexity of modern scientific research, particularly in fields like medicinal chemistry and chemical biology, necessitates collaborative and interdisciplinary approaches. Advancing the science of quinazolines, including the specific investigation of this compound, will benefit significantly from structured research frameworks that bring together experts from diverse fields.
A successful framework would integrate:
Medicinal and Synthetic Chemists: To design and synthesize novel analogs and libraries of compounds. toho-u.ac.jpnih.gov
Structural Biologists and Computational Chemists: To solve the structures of compound-target complexes and use molecular modeling and simulations to guide rational drug design. nih.govnih.gov
Cell and Molecular Biologists: To perform HTS, validate targets, and elucidate mechanisms of action using cellular and biochemical assays. nih.gov
'Omics' and Systems Biology Experts: To analyze large-scale datasets from genomics, proteomics, and metabolomics to build comprehensive models of compound activity.
Pharmacologists and Formulation Scientists: To develop and test advanced delivery systems for research applications in relevant biological models.
By establishing formal collaborations, sharing data and resources, and working from a consolidated framework of terms and methods, research can progress more efficiently. plos.org Such interdisciplinary efforts can accelerate the cycle of design, synthesis, testing, and optimization, leading to a more profound understanding of quinazoline science and the potential applications of compounds like this compound.
Q & A
Basic Question: What are the recommended synthetic routes for 5-Chloro-8-fluoroquinazolin-2-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves halogenation and amination steps. Two primary routes are:
- Route 1: Fluorination of a pre-chlorinated quinazoline precursor using HF or KF under anhydrous conditions .
- Route 2: Simultaneous introduction of chlorine and fluorine via Pd-catalyzed cross-coupling, followed by amine group protection .
Critical Reaction Conditions:
Methodological Tip: Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) to avoid over-fluorination.
Advanced Question: How can conflicting biological activity data (e.g., antimicrobial vs. antitumor) be resolved for halogenated quinazoline analogs?
Answer:
Contradictions often arise from substituent positioning and assay conditions. For example:
- Antimicrobial Activity: Requires Cl at position 5 and F at position 8 to disrupt bacterial membrane proteins .
- Antitumor Activity: Depends on amine group coordination with kinase active sites, which F at position 8 may sterically hinder .
Resolution Strategy:
- Perform docking studies (e.g., AutoDock Vina) to compare binding modes in bacterial vs. human targets.
- Validate with isothermal titration calorimetry (ITC) to quantify binding affinities under physiological pH .
Data Comparison Table:
| Compound | IC₅₀ (Antimicrobial) | IC₅₀ (Antitumor) | Key Structural Feature |
|---|---|---|---|
| 5-Cl-8-F-quinazolin-2-amine | 2.1 µM | 18.5 µM | Optimal halogen spacing |
| 6-Cl-5-F-quinazolin-3-amine | 9.8 µM | 4.3 µM | Altered halogen positions reduce steric clash in kinases |
Basic Question: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- HPLC-MS: Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ for m/z 211.6 [M+H]⁺ .
- X-ray Crystallography: Resolves halogen positioning; Cl and F exhibit distinct electron density maps .
Advanced Question: How does fluorination at position 8 affect the compound’s stability and reactivity in aqueous media?
Answer:
Fluorine’s electronegativity increases electrophilicity at position 2 (amine group), leading to:
- Hydrolysis Sensitivity: Amine group reacts with water at pH > 7, forming quinazolinone derivatives.
- Stabilization Strategy: Use lyophilization for storage and buffered solutions (pH 5–6) during assays .
Degradation Pathways:
| Condition | Major Product | Detection Method |
|---|---|---|
| pH 9, 25°C, 24 hr | 8-Fluoroquinazolin-2(1H)-one | HPLC retention time shift (8.2 → 9.5 min) |
Basic Question: What safety protocols are recommended for handling this compound in vitro?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis; halogenated amines may release HCl/HF vapors above 60°C .
- Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced Question: How can computational methods predict the metabolic fate of this compound?
Answer:
- In Silico Tools:
- SwissADME: Predicts high intestinal absorption (TPSA = 45 Ų) but CYP3A4-mediated demethylation .
- MetaCore™: Maps likely metabolites (e.g., hydroxylation at position 7) using rat liver microsome data .
- Validation: Compare with LC-HRMS after incubating with hepatocytes (RT: 6.7 min for parent compound; 5.2 min for hydroxylated metabolite) .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Ethanol/Water (7:3): Yields needle-shaped crystals with >98% purity .
- Dichloromethane/Hexane (1:5): Suitable for large-scale crystallization (yield: 85–90%) .
Crystallization Table:
| Solvent System | Crystal Morphology | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethanol/Water | Needles | 98.5 | 75 |
| DCM/Hexane | Plates | 97.2 | 88 |
Advanced Question: How do electronic effects of Cl/F substituents influence intermolecular interactions in target binding?
Answer:
- Cl (σ-withdrawing): Enhances π-stacking with aromatic residues (e.g., Tyr340 in EGFR kinase) .
- F (σ-withdrawing, π-donating): Forms hydrogen bonds with backbone NH groups (e.g., Asp381 in bacterial gyrase) .
Validation via SAR Studies:
| Modification | ΔBinding Energy (kcal/mol) | Target Affinity (Kd) |
|---|---|---|
| 5-Cl-8-F (parent) | -9.2 | 2.1 nM |
| 5-F-8-Cl | -6.8 | 15.3 nM |
| 5,8-DiCl | -5.1 | 42.7 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
